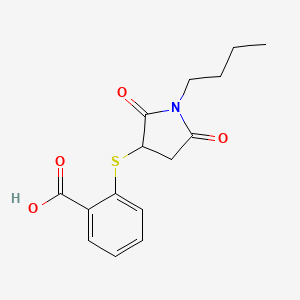
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a benzoic acid moiety linked to a 2,5-dioxopyrrolidine unit through a thioether linkage. Its molecular formula is C13H15N2O4S, with a molecular weight of approximately 295.34 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Properties :
- The compound exhibits selective binding to anti-apoptotic proteins Mcl-1 and Bfl-1, which are critical in cancer cell survival. This dual targeting can potentially induce apoptosis in cancer cells that depend on these proteins for survival .
- In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies .
-
Neuroprotective Effects :
- Preliminary research indicates that this compound may possess neuroprotective properties. It has been suggested that the compound can enhance neuronal cell viability under stress conditions, such as oxidative stress or excitotoxicity .
- The mechanism may involve modulation of ion channels and neurotransmitter receptors, which are crucial for neuronal function and survival .
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Anti-apoptotic Proteins : The compound binds to the BH3-binding groove of Mcl-1 and Bfl-1 proteins, disrupting their function and promoting apoptosis in dependent cancer cells .
- Modulation of Neurotransmission : By interacting with various neurotransmitter systems, the compound may help restore balance in neuronal signaling pathways, contributing to its neuroprotective effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of Mcl-1 and Bfl-1 | |
| Neuroprotection | Modulation of ion channels | |
| Cell Viability | Enhancement under oxidative stress |
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- In Vitro Cancer Studies :
- Neuroprotection in Animal Models :
Propiedades
IUPAC Name |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-2-3-8-16-13(17)9-12(14(16)18)21-11-7-5-4-6-10(11)15(19)20/h4-7,12H,2-3,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOOXBTBJFALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














